6-(p-Tolyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

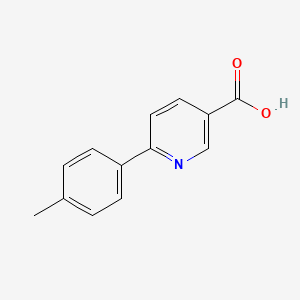

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-7-6-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZIVZCDYSNVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603764 | |

| Record name | 6-(4-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521074-77-1 | |

| Record name | 6-(4-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-(p-Tolyl)nicotinic acid" fundamental properties

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Core Properties and Scientific Applications

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted pyridine carboxylic acid derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, outlines a robust synthetic protocol, details analytical characterization methods, and explores its potential therapeutic applications based on the well-established bioactivity of the nicotinic acid scaffold.

Introduction and Molecular Overview

This compound belongs to the class of aryl-substituted nicotinic acids. Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient and a well-established therapeutic agent for dyslipidemia.[1][2][3] Its derivatives are a cornerstone in medicinal chemistry, with research demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5]

The structure of this compound incorporates a para-tolyl group at the 6-position of the pyridine ring. This substitution significantly increases the molecule's hydrophobicity compared to the parent nicotinic acid, a modification that can profoundly influence its pharmacokinetic profile, membrane permeability, and interaction with biological targets. Understanding the core properties of this specific derivative is the first step toward unlocking its potential in modern drug discovery programs.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is critical for its application in research and development, guiding decisions on formulation, dosage, and experimental design. The key properties of this compound are summarized below.

| Property | Data | Source |

| IUPAC Name | 6-(4-methylphenyl)pyridine-3-carboxylic acid | - |

| Synonyms | 6-p-Tolyl-nicotinic acid | [6] |

| CAS Number | 39005-64-6 | [6] |

| Molecular Formula | C₁₃H₁₁NO₂ | [6] |

| Molecular Weight | 213.23 g/mol | [6] |

| Appearance | White to off-white crystalline solid (Typical) | - |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | - |

Synthesis and Purification Protocol

While multiple routes to substituted nicotinic acids exist, a highly reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and excellent functional group tolerance. The causality behind this choice is its proven efficacy in creating carbon-carbon bonds between aromatic rings, which is the key transformation required.

Synthetic Scheme: Suzuki-Miyaura Cross-Coupling

The reaction couples a halogenated nicotinic acid derivative (e.g., methyl 6-chloronicotinate) with p-tolylboronic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

References

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-p-Tolyl-nicotinic acid [chemicalbook.com]

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 6-Aryl-Nicotinic Acids

The nicotinic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aryl substituent at the 6-position of the pyridine ring gives rise to a class of compounds with significant potential in drug discovery. This guide focuses on 6-(p-Tolyl)nicotinic acid , a specific derivative with promising, yet underexplored, therapeutic applications. Due to the limited availability of specific data for the p-tolyl derivative, this guide will leverage the closely related and well-documented analogue, 6-phenylnicotinic acid , to provide a comprehensive technical overview. The structural and electronic similarities between the phenyl and p-tolyl groups allow for a scientifically grounded extrapolation of chemical properties and biological activities.

This document will provide a detailed exploration of the chemical identity, synthesis, physicochemical properties, and potential therapeutic applications of this class of compounds, with a focus on providing actionable insights for researchers in the field.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

This compound

-

Systematic Name: 6-(4-Methylphenyl)pyridine-3-carboxylic acid

-

Molecular Formula: C₁₃H₁₁NO₂

-

Molecular Weight: 213.23 g/mol

Analogue: 6-Phenylnicotinic Acid

-

Systematic Name: 6-Phenylpyridine-3-carboxylic acid

-

Molecular Formula: C₁₂H₉NO₂

-

Molecular Weight: 199.21 g/mol

-

CAS Number: 29051-44-3

-

SMILES: O=C(O)c1cc(ccn1)c2ccccc2

The structural difference lies in the presence of a methyl group at the para position of the phenyl ring in this compound. This seemingly minor modification can have significant implications for the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.

Caption: Chemical structures of this compound and its analogue, 6-phenylnicotinic acid.

Synthesis of 6-Aryl-Nicotinic Acids: A Focus on Suzuki-Miyaura Coupling

The construction of the biaryl scaffold inherent to 6-aryl-nicotinic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly well-suited for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.

Experimental Protocol: Synthesis of 6-Phenylnicotinic Acid via Suzuki Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura reactions on pyridine scaffolds and serves as a robust starting point for the synthesis of this compound by substituting phenylboronic acid with 4-methylphenylboronic acid.

Materials:

-

6-Chloronicotinic acid (or 6-Bromonicotinic acid)

-

Phenylboronic acid (or 4-Methylphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 6-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 4:1 mixture of 1,4-dioxane and water.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the 1,4-dioxane under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with 2M HCl. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-phenylnicotinic acid.

Caption: Workflow for the synthesis of 6-phenylnicotinic acid via Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Properties

A thorough characterization of the physicochemical and spectroscopic properties is essential for compound validation and for understanding its behavior in biological systems.

Physicochemical Properties of 6-Phenylnicotinic Acid

| Property | Value |

| Melting Point | 243-245 °C |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

For This compound , the melting point is expected to be in a similar range, possibly slightly higher due to increased molecular weight and potentially more favorable crystal packing. The solubility profile is anticipated to be comparable.

Spectroscopic Data

While experimental spectra for this compound are not widely available, the following data for 6-phenylnicotinic acid provides a reliable reference. The presence of the additional methyl group in the p-tolyl derivative would result in predictable changes in the NMR spectra.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 6-phenylnicotinic acid would exhibit characteristic signals for the protons on the pyridine and phenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.1 | d | H-2 (pyridine) |

| ~8.3 | dd | H-4 (pyridine) |

| ~7.9 | d | H-5 (pyridine) |

| ~7.5-7.6 | m | Phenyl protons |

| ~13.0 | br s | COOH |

For This compound , one would expect to see:

-

A singlet at approximately 2.4 ppm corresponding to the methyl protons.

-

The multiplet for the aromatic protons of the tolyl group would simplify to two doublets due to the para-substitution pattern.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | COOH |

| ~158 | C-6 (pyridine) |

| ~152 | C-2 (pyridine) |

| ~139 | C-4 (pyridine) |

| ~129-131 | Phenyl carbons |

| ~125 | C-5 (pyridine) |

| ~123 | C-3 (pyridine) |

In the spectrum of This compound , an additional signal for the methyl carbon would appear around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C and C=N stretching (aromatic rings) |

| ~1300 | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 6-phenylnicotinic acid, the molecular ion peak (M⁺) would be observed at m/z = 199. For this compound, the molecular ion peak would be at m/z = 213.

Therapeutic Potential and Applications in Drug Discovery

Substituted nicotinic acid derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The introduction of a 6-aryl group can modulate the molecule's interaction with various biological targets.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of 2-substituted and 6-substituted nicotinic acid derivatives. The mechanism of action is often linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These molecules can interfere with inflammatory signaling pathways, making them attractive candidates for the development of novel anti-inflammatory drugs. The aryl substituent at the 6-position can enhance binding to target proteins involved in the inflammatory cascade.

Anticancer Activity

Derivatives of nicotinic acid have been investigated for their potential as anticancer agents. Some N-phenyl nicotinamides have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the inhibition of microtubule polymerization, which disrupts cell division and leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. Furthermore, some nicotinic acid derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. The 6-aryl moiety can be tailored to optimize interactions with the ATP-binding pocket of protein kinases, a common strategy in modern cancer drug design.

Caption: Potential therapeutic applications and mechanisms of action for 6-aryl-nicotinic acid derivatives.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds for further investigation in drug discovery. Their straightforward synthesis via robust methods like the Suzuki-Miyaura coupling allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. The demonstrated anti-inflammatory and anticancer potential of related structures provides a strong rationale for their continued exploration.

Future research should focus on:

-

Definitive Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound to confirm its properties and provide a reference standard.

-

Biological Screening: Comprehensive screening of this compound and a library of related analogues against a panel of cancer cell lines and in models of inflammation.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds to elucidate their precise mechanisms of action.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

An In-depth Technical Guide on the Mechanism of Action of Nicotinic Acid and its Derivatives, with Hypothetical Considerations for 6-(p-Tolyl)nicotinic acid

<

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of nicotinic acid (Niacin) and its derivatives. Due to the absence of specific literature on "6-(p-Tolyl)nicotinic acid," this document will focus on the well-established pharmacology of the parent compound, nicotinic acid. We will delve into its primary molecular targets, the associated signaling pathways, and the consequential physiological effects. Furthermore, this guide will offer a hypothetical analysis of how the structural modification, specifically the addition of a p-tolyl group at the 6-position, might influence the compound's activity, based on established medicinal chemistry principles. Detailed experimental protocols for investigating the mechanism of action of nicotinic acid derivatives are also provided to facilitate further research in this area.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1][2] Beyond its nutritional role, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia.[2][3][4] It effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[1][3][4]

The therapeutic potential of nicotinic acid has spurred interest in the development of derivatives with improved efficacy and tolerability profiles. The compound "this compound" represents one such theoretical derivative. While no specific data on this molecule is currently available in the public domain, understanding the mechanism of the parent nicotinic acid scaffold is paramount to postulating its potential activities.

The Primary Molecular Target: GPR109A

The principal pharmacological effects of nicotinic acid are mediated through the activation of a specific G-protein coupled receptor (GPCR) known as GPR109A (also referred to as HM74A in humans or PUMA-G in mice).[3][5] GPR109A is a high-affinity receptor for nicotinic acid.[6] A second, lower-affinity receptor, GPR109B (or HM74), also exists in humans.[7]

GPR109A is predominantly expressed in adipocytes and immune cells such as macrophages.[6][8] Its activation by nicotinic acid initiates a cascade of intracellular signaling events that are responsible for both the therapeutic lipid-modifying effects and the common side effect of flushing.

Signaling Pathways and Downstream Effects

Upon binding of nicotinic acid, GPR109A couples to an inhibitory G-protein (Gi). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5][6]

Effects on Lipid Metabolism

In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase.[5] This enzyme is critical for the hydrolysis of stored triglycerides into free fatty acids. By inhibiting this process, nicotinic acid reduces the release of free fatty acids into the bloodstream.[1] The decreased availability of free fatty acids in the liver, a primary substrate for triglyceride synthesis, results in reduced production and secretion of VLDL and, subsequently, LDL.[1][9]

The mechanism by which nicotinic acid increases HDL cholesterol is less completely understood but is thought to involve several factors, including reduced hepatic uptake of HDL and increased levels of apolipoprotein A1, a major component of HDL.[1][4]

The Flushing Effect

The characteristic flushing response to nicotinic acid is also mediated by GPR109A, but in this case, through its expression in Langerhans cells and keratinocytes in the skin. Activation of GPR109A in these cells leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on nearby blood vessels, causing vasodilation and the sensation of warmth and redness.

Anti-inflammatory Effects

Beyond its role in lipid metabolism, GPR109A activation has been shown to have anti-inflammatory effects.[6] In immune cells like macrophages, GPR109A activation can suppress inflammatory signaling pathways.[8] For instance, it has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway, a key regulator of inflammation.[10] Furthermore, GPR109A has been implicated in regulating neuroinflammation.[11]

Hypothetical Considerations for this compound

While the exact mechanism of action of this compound remains to be determined experimentally, we can speculate on the potential influence of the p-tolyl group based on fundamental principles of medicinal chemistry.

The addition of a p-tolyl group (a methyl-substituted phenyl ring) at the 6-position of the nicotinic acid core introduces a significant structural change. This modification could potentially impact several key pharmacological parameters:

-

Receptor Binding and Selectivity: The bulky and lipophilic p-tolyl group could alter the binding affinity and selectivity of the molecule for GPR109A and GPR109B. It might enhance binding through additional hydrophobic interactions with the receptor's binding pocket, or conversely, it could introduce steric hindrance that reduces affinity. The substitution pattern on the nicotinic acid ring is known to be critical for activity.

-

Pharmacokinetics: The increased lipophilicity imparted by the p-tolyl group would likely alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This could lead to changes in bioavailability, half-life, and tissue distribution compared to the parent nicotinic acid.

-

Potency and Efficacy: The altered receptor interaction and pharmacokinetic properties would directly influence the potency and efficacy of the compound. It is conceivable that the p-tolyl group could lead to a more potent GPR109A agonist, potentially allowing for lower therapeutic doses.

-

Off-Target Effects: The structural modification could also introduce interactions with other receptors or enzymes, leading to novel or altered off-target effects.

Recent research on other aryl nicotinic acid derivatives has shown that such modifications can lead to compounds with significant analgesic and anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[12] This suggests that this compound could possess a more complex pharmacological profile than nicotinic acid itself.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel nicotinic acid derivative like this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a general framework for such studies.

In Vitro Assays

5.1.1. Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compound for GPR109A.

-

Methodology:

-

Prepare cell membranes from a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Incubate the cell membranes with a radiolabeled ligand for GPR109A (e.g., [3H]-nicotinic acid) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki (inhibition constant) of the test compound from the competition binding curve.

-

5.1.2. cAMP Assay

-

Objective: To assess the functional activity of the test compound as an agonist or antagonist of GPR109A.

-

Methodology:

-

Culture GPR109A-expressing cells in a suitable medium.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.[13]

-

5.1.3. Macrophage Inflammation Assay

-

Objective: To evaluate the anti-inflammatory effects of the test compound.

-

Methodology:

-

Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

-

Pre-treat the cells with the test compound for a specified period.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

After incubation, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Alternatively, lyse the cells and analyze the activation of inflammatory signaling pathways (e.g., NF-κB) by Western blotting or reporter gene assays.[14]

-

In Vivo Studies

5.2.1. Acute Free Fatty Acid Lowering in Rodents

-

Objective: To determine the in vivo efficacy of the test compound in reducing plasma free fatty acid levels.

-

Methodology:

-

Fast rodents (e.g., mice or rats) overnight.

-

Administer the test compound orally or via intraperitoneal injection.

-

Collect blood samples at various time points after administration.

-

Measure the plasma concentrations of free fatty acids using a commercially available enzymatic assay kit.

-

5.2.2. Flushing Model in Rodents

-

Objective: To assess the potential of the test compound to induce flushing.

-

Methodology:

-

Administer the test compound to rodents.

-

Monitor for changes in ear temperature using an infrared thermometer as a surrogate for vasodilation.

-

Observe for any visible signs of flushing (reddening of the ears).

-

Data Presentation and Visualization

Table 1: Key Characteristics of Nicotinic Acid Receptors

| Feature | GPR109A (HM74A) | GPR109B (HM74) |

| Endogenous Ligand | β-hydroxybutyrate | - |

| Pharmacological Ligand | Nicotinic acid | Nicotinic acid |

| Affinity for Nicotinic Acid | High | Low |

| Primary Tissue Expression | Adipocytes, Immune Cells | - |

| Signaling Pathway | Gi-coupled (inhibition of cAMP) | Gi-coupled (inhibition of cAMP) |

Diagram 1: GPR109A Signaling Pathway in Adipocytes

Caption: GPR109A signaling cascade in adipocytes leading to reduced free fatty acid release.

Diagram 2: Experimental Workflow for In Vitro Characterization

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. [PDF] Nicotinic acid, its mechanism of action and pharmacological effects | Semantic Scholar [semanticscholar.org]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Potential Biological Targets of 6-(p-Tolyl)nicotinic acid

Introduction

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, serving as a precursor for the essential coenzymes NAD+ and NADP+.[1][2][3] Beyond its role as a vitamin, pharmacological doses of nicotinic acid exert significant effects on lipid metabolism, making it a long-standing therapeutic for dyslipidemia.[1][4][5] The discovery of the G-protein coupled receptor GPR109A as a key mediator of nicotinic acid's effects has spurred further research into nicotinic acid derivatives to optimize therapeutic benefits while mitigating undesirable side effects like flushing.[1][4]

The structural scaffold of nicotinic acid is a versatile platform for chemical modification, leading to a diverse array of derivatives with a broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and vasorelaxant properties.[6][7][8][9] The introduction of an aryl group at the 6-position of the pyridine ring, creating 6-arylnicotinic acids, represents a promising avenue for the development of novel therapeutic agents. This guide focuses on a specific member of this class, 6-(p-Tolyl)nicotinic acid, and provides a comprehensive framework for elucidating its potential biological targets.

This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step approach to systematically investigate the biological activities of this compound, from initial in silico predictions to in vitro and ex vivo validation.

Part 1: Predicted Biological Targets and Rationale

Based on the structure of this compound and the known bioactivities of related nicotinic acid derivatives, we can hypothesize several potential biological targets. The tolyl group at the 6-position introduces a significant lipophilic and aromatic moiety, which can influence receptor binding, enzyme inhibition, and overall pharmacokinetic properties compared to the parent nicotinic acid.

G-Protein Coupled Receptor 109A (GPR109A)

Rationale: GPR109A is the primary receptor for nicotinic acid's lipid-lowering effects.[1][4] The binding of nicotinic acid to GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL cholesterol.[1][5] The substitution at the 6-position of the nicotinic acid core could modulate the affinity and efficacy of the compound for GPR109A.

Cyclooxygenase (COX) Enzymes

Rationale: Several nicotinic acid derivatives have demonstrated anti-inflammatory properties.[7][8] Inflammation is a key process in many diseases, and COX-1 and COX-2 are central enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. The structural features of this compound, particularly the aryl substituent, bear some resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Carbonic Anhydrases (CAs)

Rationale: A close structural analog, 6-phenylnicotinic acid, has been identified as a potential inhibitor of Carbonic Anhydrase III (CAIII), with possible therapeutic applications in hyperlipidemia and cancer.[10] Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, including pH regulation, CO2 transport, and biosynthesis. The tolyl group in this compound may confer specific inhibitory activity against certain CA isoforms.

Other Potential Targets

-

Enzymes involved in lipid metabolism: Beyond GPR109A-mediated effects, nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis.[2]

-

Vasodilation-related pathways: Thionicotinic acid derivatives have been shown to induce vasorelaxation through nitric oxide (NO) and prostacyclin pathways.[9][11]

Part 2: Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to identify and validate the biological targets of this compound. The following workflow outlines a logical progression from broad screening to specific mechanistic studies.

Initial In Vitro Screening

The first step is to perform a broad screen of the compound's activity in relevant cell-based and biochemical assays.

Table 1: Initial In Vitro Screening Assays

| Target Class | Assay | Purpose | Expected Outcome |

| GPCRs | GPR109A Activation Assay (e.g., cAMP measurement) | To determine if this compound is an agonist or antagonist of GPR109A. | Dose-dependent change in cAMP levels in GPR109A-expressing cells. |

| Inflammatory Enzymes | COX-1 and COX-2 Inhibition Assay (e.g., colorimetric or fluorescent) | To assess the inhibitory potential against key inflammatory enzymes. | IC50 values for COX-1 and COX-2 inhibition. |

| Carbonic Anhydrases | Carbonic Anhydrase Inhibition Assay (e.g., esterase activity assay) | To screen for inhibitory activity against a panel of human CA isoforms. | IC50 values for inhibition of various CA isoforms. |

| Cytotoxicity | MTT or CellTiter-Glo Assay on various cell lines (e.g., cancer and normal cell lines) | To evaluate the general cytotoxicity and potential for anticancer activity. | CC50 values on different cell lines. |

Detailed Protocol: GPR109A Activation Assay

This protocol describes a common method for assessing the activation of GPR109A in a cell-based system.

Objective: To determine if this compound can activate GPR109A and induce a downstream signaling cascade, measured by changes in cyclic AMP (cAMP) levels.

Materials:

-

CHO-K1 cells stably expressing human GPR109A

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

Nicotinic acid (positive control)

-

Forskolin

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

-

Cell Culture: Culture the GPR109A-expressing CHO-K1 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 2,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and nicotinic acid in assay buffer.

-

Assay: a. Remove the culture medium from the cells and add 5 µL of the compound dilutions. b. Add 5 µL of assay buffer (for agonist mode) or 5 µL of a sub-maximal concentration of nicotinic acid (for antagonist mode). c. Incubate for 30 minutes at room temperature. d. Add 5 µL of forskolin (to stimulate cAMP production) and incubate for another 30 minutes. e. Add 10 µL of the cAMP detection reagents from the kit. f. Incubate for 1 hour at room temperature.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the percent activation or inhibition relative to the controls and determine the EC50 or IC50 values.

Visualizing the Experimental Workflow

References

- 1. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. mdpi.com [mdpi.com]

Discovery and history of 6-arylnicotinic acids

An In-Depth Technical Guide to the Discovery and History of 6-Arylnicotinic Acids

Abstract

The 6-arylnicotinic acid scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure that has given rise to a multitude of compounds with diverse therapeutic activities. This technical guide provides a comprehensive exploration of this chemical class, designed for researchers, scientists, and drug development professionals. We will trace its history from foundational synthetic methodologies, such as the Kröhnke pyridine synthesis, to the revolutionary impact of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The narrative explains the causality behind experimental choices, details key protocols, and synthesizes structure-activity relationship (SAR) data to provide actionable insights for contemporary drug discovery programs.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid, also known as vitamin B3, is a simple pyridine-3-carboxylic acid that plays a crucial role in biological systems. Beyond its nutritional importance, it is an effective lipid-lowering drug and a potent vasodilator.[1][2] Its robust chemical nature and versatile substitution patterns have made it an attractive starting point for chemical library synthesis. The introduction of an aryl group at the 6-position of the nicotinic acid ring creates the 6-arylnicotinic acid core, a modification that significantly expands the chemical space and biological activity profile, leading to compounds with anti-inflammatory, anticancer, antioxidant, and antibacterial properties.[3][4][5] This guide delves into the historical evolution of the synthesis and application of this vital scaffold.

Foundational Synthesis: The Kröhnke Pyridine Synthesis

The ability to construct the pyridine ring itself was a critical prerequisite for the exploration of its derivatives. One of the classical and most versatile methods for generating highly functionalized pyridines is the Kröhnke pyridine synthesis, first reported by Fritz Kröhnke.[6][7][8] This reaction offers a convergent pathway to 2,4,6-trisubstituted pyridines by condensing an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[7]

Reaction Mechanism and Rationale

The expertise behind the Kröhnke synthesis lies in its elegant cascade mechanism. The process begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide is a soft nucleophile, perfectly suited for a Michael 1,4-conjugate addition to the α,β-unsaturated carbonyl compound (the Michael acceptor).[6] This step forms a 1,5-dicarbonyl intermediate, which is the key building block for the pyridine ring. In the presence of ammonia (from ammonium acetate), this intermediate undergoes a series of cyclization and dehydration steps, ultimately leading to aromatization to form the stable pyridine ring.[6] The choice of ammonium acetate is critical; it serves as both a mild base and the necessary nitrogen source for ring formation.

Caption: The mechanistic pathway of the Kröhnke Pyridine Synthesis.

While not a direct route to 6-arylnicotinic acids, the Kröhnke synthesis and related classical methods were foundational, establishing the chemical principles for constructing the core heterocyclic system that would later be functionalized.

The Catalytic Revolution: Modern Synthesis via Suzuki-Miyaura Cross-Coupling

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, revolutionized the synthesis of biaryl compounds, including 6-arylnicotinic acids. The Suzuki-Miyaura coupling is the preeminent method in this field due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and stability of its key reagents.[9][10]

This reaction facilitates a direct and high-yield connection between a 6-halonicotinate derivative (e.g., 6-chloro- or 6-bromonicotinate) and an arylboronic acid.[11] The choice of a palladium catalyst is driven by its unique ability to cycle between Pd(0) and Pd(II) oxidation states, which is the engine of the catalytic process.

The Catalytic Cycle: A Self-Validating System

The Suzuki coupling mechanism is a well-understood, self-validating cycle. Each step regenerates the catalyst for the next turnover, ensuring high efficiency with low catalyst loading (often <1 mol%).[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinate, forming a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the arylboronic acid, forming a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[9]

-

Reductive Elimination: The two organic groups (the nicotinate and the new aryl group) on the palladium center couple and are ejected from the coordination sphere, forming the final 6-arylnicotinic acid product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 6-phenylnicotinate

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of a 6-arylnicotinic acid ester.

Materials:

-

Methyl 6-chloronicotinate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.04 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-chloronicotinate, phenylboronic acid, and potassium carbonate.

-

Add the toluene/water solvent mixture.

-

In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene to form the active catalyst. Add this mixture to the main reaction flask. Rationale: Pre-forming the catalyst ensures a more homogeneous and active catalytic species.

-

Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure methyl 6-phenylnicotinate.

Biological Activity and Structure-Activity Relationships (SAR)

The true value of the 6-arylnicotinic acid scaffold has been realized through its extensive evaluation in biological systems. The aryl substituent at the 6-position provides a versatile handle for chemists to modulate the compound's steric and electronic properties, profoundly influencing its interaction with biological targets.

| Therapeutic Area | Biological Activity / Target | Reference(s) |

| Oncology | Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2); Cytotoxicity against breast, melanoma, and lung cancer cell lines. | [3][13] |

| Inflammation | Inhibition of inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS). | [4] |

| Infectious Disease | Antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). | [5] |

| Cardiovascular | Potent vasorelaxant effects mediated by nitric oxide (NO) and prostacyclin. | [1][2] |

| General Health | Antioxidant activity, measured by DPPH radical scavenging and superoxide dismutase (SOD) assays. | [1][2] |

SAR Case Study: Vasorelaxant Thionicotinic Acid Derivatives

A key principle in drug design is understanding the Structure-Activity Relationship (SAR)—how specific structural features of a molecule relate to its biological activity.[14] A study on 2-(1-adamantylthio)nicotinic acid derivatives provides a clear example. Researchers synthesized the parent acid, its corresponding amide, and a nitrile analog and tested their ability to induce vasorelaxation.[1][2]

| Compound | Key Functional Group | Vasorelaxant Potency (ED₅₀) | Antioxidant Activity (% DPPH Scavenging) |

| Acid (6) | -COOH | 21.3 nM | 33.20% |

| Amide (7) | -CONH₂ | > 1000 nM | 0.57% |

| Nitrile (8) | -CN | > 1000 nM | 0.30% |

| (Data sourced from literature[1]) |

The results are striking. The carboxylic acid is essential for potent vasorelaxant activity, with an ED₅₀ in the nanomolar range.[1] Converting this group to an amide or nitrile completely abolishes this high potency.[1] This suggests that the carboxylic acid group is likely involved in a critical interaction with the biological target, possibly through hydrogen bonding or forming a salt bridge.[14] Similarly, the free acid was a significantly more potent antioxidant.[1] This type of clear, actionable SAR data is invaluable for guiding the next steps in a drug discovery project.

Integrated Drug Discovery Workflow

The discovery and development of a novel 6-arylnicotinic acid-based therapeutic follows a logical, multi-stage workflow. This process integrates the synthetic chemistry, biological screening, and SAR analysis discussed previously.

References

- 1. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]

- 2. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]

- 13. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

"6-(p-Tolyl)nicotinic acid" IUPAC name and synonyms

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the biologically significant molecule, nicotinic acid (Niacin, Vitamin B3). We delve into the precise nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. While specific biological data for this derivative is sparse, we ground its potential significance by exploring the well-established mechanism of action of its parent compound, nicotinic acid, as a lipid-modifying agent. This guide is intended to serve as a foundational resource for researchers investigating novel pyridine-3-carboxylic acid derivatives for applications in medicinal chemistry and drug discovery.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, or pyridine-3-carboxylic acid, is an essential B vitamin (B3) that plays a critical role in cellular metabolism.[1] It is a precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are required for hundreds of redox reactions in the body.[2] Beyond its nutritional role, pharmacologic doses of nicotinic acid are utilized as a potent lipid-modifying drug to treat dyslipidemia.[1][3] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a) while increasing high-density lipoprotein (HDL) cholesterol.[3]

The therapeutic effects of nicotinic acid have spurred significant interest in its derivatives. The pyridine-3-carboxylic acid core is a versatile scaffold that allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The compound this compound, which incorporates a p-tolyl group at the 6-position of the pyridine ring, represents one such modification. This guide provides the core technical information required to synthesize, characterize, and understand the biological context of this specific derivative.

Nomenclature and Chemical Identity

Correctly identifying a compound is critical for research and regulatory purposes. The nomenclature and key identifiers for the topic compound are as follows:

-

Systematic IUPAC Name: 6-(4-Methylphenyl)pyridine-3-carboxylic acid[5][6]

-

Common Synonyms: this compound, 6-(4-Tolyl)nicotinic acid[7]

-

Parent Compound: Nicotinic Acid (Pyridine-3-carboxylic acid)[8]

-

CAS Number: 380333-31-9

Physicochemical Properties

A summary of the key computed and reported properties of this compound is presented below. These data are essential for experimental design, including solvent selection for synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [7] |

| Molecular Weight | 213.23 g/mol | [7] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported; expected >200 °C | - |

| Solubility | Predicted to be soluble in hot polar organic solvents (e.g., DMF, DMSO, hot ethanol) and alkaline aqueous solutions.[9] | - |

| pKa | ~4.0-5.0 (Carboxylic acid, estimated based on nicotinic acid) | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high functional group tolerance, excellent yields, and stereospecificity. The chosen pathway involves coupling a 6-halonicotinic acid ester with 4-methylphenylboronic acid, followed by saponification to yield the final carboxylic acid.

Rationale for Synthetic Strategy

-

Starting Materials: Commercially available ethyl 6-chloronicotinate and 4-methylphenylboronic acid are selected for their stability and reactivity. The ethyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the coupling step.

-

Catalyst System: A Palladium(0) catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base like sodium carbonate (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. An aqueous solution is used to facilitate its dissolution.

-

Solvent: A mixture of a polar aprotic solvent (e.g., Dioxane or Toluene) and water provides the necessary phases for the reagents to interact effectively.

-

Saponification: The final deprotection step uses a strong base like sodium hydroxide (NaOH) to hydrolyze the ethyl ester back to the carboxylic acid, followed by acidic workup to protonate the carboxylate salt.

Synthetic Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Suzuki Coupling - Synthesis of Ethyl 6-(p-tolyl)nicotinate

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 6-chloronicotinate (1.86 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol, 5 mol%).

-

Add 1,4-dioxane (60 mL) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (20 mL).

-

Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 6-(p-tolyl)nicotinate as a solid.

Step 2: Saponification - Synthesis of this compound

-

Dissolve the purified ethyl 6-(p-tolyl)nicotinate (e.g., 2.41 g, 10.0 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add a 2 M aqueous solution of sodium hydroxide (NaOH) (20 mL, 40 mmol, 4.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, until TLC indicates the complete consumption of the starting material.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 2 M hydrochloric acid (HCl). A white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water (2 x 20 mL) and dry under vacuum to yield this compound.

Product Characterization (Self-Validation)

To confirm the identity and purity of the final product, the following characterization is essential:

-

¹H NMR: To confirm the proton chemical environments and integration ratios consistent with the target structure.

-

¹³C NMR: To confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 214.23 for [M+H]⁺).

-

Melting Point: To assess purity; a sharp melting range is indicative of a pure compound.

Biological Context: The Mechanism of Nicotinic Acid

While this compound requires dedicated biological evaluation, its potential relevance can be inferred from its parent compound. Nicotinic acid's primary mechanism for treating dyslipidemia is mediated through the activation of the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A, a G-protein coupled receptor highly expressed on the surface of adipocytes (fat cells).[10]

The Signaling Pathway:

-

Binding and Activation: Nicotinic acid binds to the HCA₂ receptor on adipocytes.[10]

-

G-Protein Inhibition: This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[11]

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).

-

Lipolysis Inhibition: Lower cAMP levels reduce the activity of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down stored triglycerides into free fatty acids (FFAs).[11]

-

Reduced FFA Flux: The inhibition of lipolysis significantly reduces the release of FFAs from adipose tissue into the bloodstream.[11]

-

Hepatic Effects: With a lower supply of FFAs arriving at the liver, the synthesis and esterification of triglycerides in the liver are decreased. This leads to reduced production of very-low-density lipoprotein (VLDL) and, subsequently, LDL.[1]

Caption: Mechanism of action of Nicotinic Acid via the HCA₂ receptor in adipocytes.

Conclusion and Future Directions

This compound is an accessible derivative of a pharmacologically important scaffold. The synthetic protocol detailed herein provides a reliable and scalable method for its production, enabling further research. Future investigations should focus on the comprehensive biological characterization of this compound, including:

-

Assessing its potency and efficacy at the HCA₂ receptor compared to nicotinic acid.

-

Evaluating its in vitro and in vivo effects on lipid metabolism.

-

Determining its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

By building upon the well-established foundation of nicotinic acid, the systematic exploration of derivatives like this compound holds promise for the discovery of novel therapeutics with improved efficacy or side-effect profiles.

References

- 1. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-p-Tolyl-nicotinic acid [chemicalbook.com]

- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

"6-(p-Tolyl)nicotinic acid" molecular weight and formula

An In-depth Technical Guide to 6-(p-Tolyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridinecarboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the carboxylic acid functionality. The presence of the para-tolyl group introduces a lipophilic domain that can influence the molecule's biological activity and physical properties. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, serving as a foundational resource for its application in research and development.

Physicochemical Properties

The core molecular characteristics of this compound are summarized in the table below. These properties are fundamental for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Synonyms | 6-p-Tolyl-nicotinic acid | [1] |

Experimental Workflow: A Conceptual Overview

The synthesis and analysis of this compound typically follow a structured workflow. The diagram below illustrates a conceptual pathway from starting materials to the final, characterized compound. This serves as a high-level guide for researchers planning to work with this molecule.

Caption: A conceptual workflow for the synthesis, purification, and analysis of this compound.

Detailed Synthesis Protocol (Hypothetical Example)

While various synthetic routes to this compound may exist, a common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. The following is a representative, step-by-step protocol.

Materials:

-

6-Chloronicotinic acid

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-chloronicotinic acid (1 equivalent), p-tolylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the crude product.

-

Filter the precipitate and wash with cold water.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications

Substituted nicotinic acid derivatives are prevalent in various fields of research and development:

-

Pharmaceuticals: Nicotinic acid and its derivatives are known to have biological activities. The introduction of the p-tolyl group could modulate these activities, making it a candidate for screening in drug discovery programs, particularly in areas such as metabolic diseases and inflammation.

-

Agrochemicals: The pyridine ring is a common scaffold in herbicides and pesticides. This compound could serve as a building block for novel agrochemicals.

-

Materials Science: The rigid structure and functional groups of this molecule make it a potential component in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials.

Conclusion

This technical guide provides essential information on the molecular formula and weight of this compound. The conceptual workflows and hypothetical protocols offer a starting point for researchers interested in the synthesis and application of this compound. Further investigation into its biological and material properties is warranted to fully explore its potential.

References

An In-depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Synthesis, Characterization, and Properties

Introduction: The Significance of 6-Arylnicotinic Acids in Modern Drug Discovery

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most famously the B-vitamin niacin.[1][2] The introduction of aryl substituents onto the pyridine ring, particularly at the 6-position, gives rise to a class of compounds—6-arylnicotinic acids—with significant potential in drug development. These derivatives have been explored for a range of pharmacological activities, including anti-inflammatory and lipid-lowering effects.[3]

6-(p-Tolyl)nicotinic acid, a member of this promising class, represents a key synthetic target for building combinatorial libraries and exploring structure-activity relationships (SAR). Its unique combination of a hydrogen bond-accepting pyridine ring, an acidic carboxylic acid moiety, and a lipophilic tolyl group makes it an intriguing candidate for interacting with various biological targets.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its logical synthesis, outline detailed protocols for its full physicochemical and spectroscopic characterization, and discuss its properties in the context of its parent compound, nicotinic acid. This document is designed not merely as a list of data but as a practical roadmap for the synthesis and thorough evaluation of this and similar novel chemical entities.

Chemical Identity and Structure

The foundational step in characterizing any novel compound is to establish its precise chemical identity. The structural features of this compound are depicted below, and its key identifiers are summarized in the accompanying table.

Structure:

Figure 1. Chemical Structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 6-(4-methylphenyl)pyridine-3-carboxylic acid | - |

| Molecular Formula | C₁₃H₁₁NO₂ | [4] |

| Molecular Weight | 213.23 g/mol | [4] |

| CAS Number | Not Assigned | - |

Synthesis via Palladium-Catalyzed Cross-Coupling

Expertise & Rationale: The most efficient and versatile method for constructing the C-C bond between the pyridine and tolyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis due to its mild reaction conditions, exceptional tolerance of various functional groups (including the carboxylic acid and pyridine nitrogen), and the commercial availability of the required building blocks. The logical precursors are a halogenated nicotinic acid and p-tolylboronic acid.

The proposed synthetic workflow is outlined below.

Diagram 1. Synthetic Workflow for this compound.

Detailed Experimental Protocol: Synthesis

Trustworthiness: This protocol is a self-validating system. Each step is designed to drive the reaction to completion and systematically remove reactants, byproducts, and catalyst residues, ensuring a high-purity final product.

-

Vessel Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Subsequently, add degassed, anhydrous solvent (e.g., a 4:1 mixture of Toluene/DMF, 0.2 M) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 50 mL of water.

-

Carefully adjust the pH to ~3-4 with 1M HCl. The product is expected to precipitate out of the aqueous solution.

-

Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

-

-

Isolation:

-

Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold water (3 x 20 mL) and a small amount of cold diethyl ether (to remove non-polar impurities).

-

Dry the solid under high vacuum at 50 °C to a constant weight.

-

-

Purification (if necessary): If purity is insufficient (as determined by HPLC or NMR, see Section 4), the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Physicochemical Properties: Predictions and Experimental Determination

While specific experimental data for this compound is not widely published, we can predict its properties based on its structure and by analogy to related compounds. These predictions form the basis for designing robust experimental validation protocols.

| Property | Predicted Value / Observation | Comparison Compound Data | Experimental Protocol |

| Appearance | White to off-white crystalline solid | Nicotinic Acid: White crystalline powder.[1] | Visual Inspection |

| Melting Point | >240 °C (Decomposition likely) | 6-Phenylnicotinic Acid: 243-245 °C.[5]Nicotinic Acid: 236-239 °C.[1] | Differential Scanning Calorimetry (DSC) |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and basic aqueous solutions. | Nicotinic Acid: 15 g/L in water at 20 °C.[2]Soluble in DMF/DMSO.[6] | Shake-Flask Method (OECD 105) |

| pKa | ~4.5 - 5.0 (Carboxylic Acid) | Nicotinic Acid: pKa = 4.85 | Potentiometric Titration |

Protocol: Melting Point Determination by DSC

Rationale: DSC provides a more accurate and detailed thermal profile than a traditional melting point apparatus, revealing not just the onset of melting but also potential decomposition events or polymorphic transitions.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried, purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melt (e.g., 300 °C) under a nitrogen purge.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Protocol: Solubility Determination (Shake-Flask Method)

Rationale: This standard method determines the saturation concentration of the compound in a given solvent, providing a quantitative measure of solubility.

-

Equilibration: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer) in a sealed vial.

-

Incubation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a newly synthesized compound is paramount. A multi-technique approach provides orthogonal data, leading to an unambiguous structural assignment and a reliable purity assessment.

Diagram 2. Analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

-

¹H NMR Predictions: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings.

-

Pyridine Ring: Three protons (H2, H4, H5) will appear in the downfield region (δ 7.5-9.0 ppm), with characteristic ortho and meta couplings.[7]

-

Tolyl Ring: Two doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons.

-

Methyl Group: A sharp singlet at ~δ 2.4 ppm.

-

Carboxylic Acid: A broad singlet, often far downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR Predictions: The spectrum will show 11 distinct aromatic/olefinic carbon signals and one aliphatic signal for the methyl group. The carboxyl carbon will be significantly downfield (>165 ppm), and the carbon attached to the nitrogen (C6) will also be shifted downfield.[8]

Protocol: NMR Sample Preparation and Acquisition

-

Weigh approximately 5-10 mg of the sample into an NMR tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar and non-polar functionalities well).

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz) to confirm all assignments.

Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental formula of the compound.

-

Predicted Mass: The exact mass of C₁₃H₁₁NO₂ is 213.0790.

-

Expected Ion: In positive ion electrospray ionization (ESI+), the primary observed ion will be the protonated molecule [M+H]⁺ at m/z 214.0862.

Protocol: LC-MS Analysis

-

Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution into an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical value. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

Expected Key Bands:

-

O-H stretch: A very broad band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

-

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C / C=N stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region (aromatic rings).

-

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC with UV detection is the gold standard for determining the purity of small molecule drug candidates.

Protocol: Purity Assessment by RP-HPLC

-

System: An HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

-

Gradient: A linear gradient from 10% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks. The target purity for a research compound is typically >95%.

Conclusion and Future Outlook

This compound is a valuable chemical entity whose properties can be systematically characterized using standard, robust analytical techniques. This guide provides the necessary theoretical framework and practical protocols for its synthesis and comprehensive evaluation. The true value of this molecule lies in its potential as a building block for creating novel therapeutics. By applying the synthetic and analytical principles outlined herein, researchers can confidently produce high-purity this compound and use it to explore new frontiers in medicinal chemistry, ultimately contributing to the development of next-generation drugs.

References

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905 [lobachemie.com]

- 3. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-p-Tolyl-nicotinic acid [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]